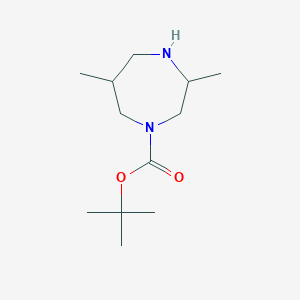

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Indole Derivatives

“Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” serves as a precursor in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals. These derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .

Development of Anticancer Agents

The compound’s derivatives have been explored for their potential as anticancer agents. The structural flexibility of the diazepane ring allows for the creation of numerous analogs, which can be screened for cytotoxic activity against various cancer cell lines .

Research in Neuropharmacology

Due to its structural similarity to several neurotransmitters, researchers have utilized “Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” in the study of neuropharmacological disorders. It can help in understanding the binding affinity and efficacy of new drugs targeting the central nervous system .

Anti-inflammatory Drug Development

The compound is used in the synthesis of molecules with potential anti-inflammatory effects. By modifying the tert-butyl and diazepane groups, researchers can enhance the compound’s ability to inhibit key enzymes involved in the inflammatory process .

Synthesis of Natural Product Analogs

This chemical serves as a starting material for the synthesis of complex molecules that are analogs of natural products. These analogs can possess similar or enhanced biological activities compared to their natural counterparts .

Material Science Applications

In material science, “Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” can be used to modify polymers and create new materials with improved thermal stability and mechanical properties .

Optimization of Synthesis Processes

The compound is also involved in research focused on optimizing chemical synthesis processes. This includes improving reaction conditions, increasing yield, and reducing the environmental impact of chemical manufacturing .

Chemical Education and Methodology Development

Lastly, it plays a role in chemical education and methodology development. Its use in various synthesis techniques can help in teaching advanced organic chemistry concepts and developing new synthetic methods .

Propiedades

IUPAC Name |

tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-13-10(2)8-14(7-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUNQUPLEOCTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN(C1)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)

![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2966127.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2966128.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2966129.png)

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)